molecular formula C9H15F2NO2 B12982012 tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate

tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate

Cat. No.: B12982012
M. Wt: 207.22 g/mol
InChI Key: NYYVWFOZTZIEFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)-2,2-difluorocyclopropanecarboxylate with an amine source under suitable conditions. One common method includes the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out at low temperatures, followed by gradual warming to room temperature to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow microreactor systems has been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The aminomethyl group can participate in hydrogen bonding and nucleophilic interactions, while the difluorocyclopropane ring provides steric hindrance and electronic effects that influence reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(aminomethyl)-2,2-difluorocyclopropanecarboxylate is unique due to the presence of the difluorocyclopropane ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-5(4-12)9(6,10)11/h5-6H,4,12H2,1-3H3

InChI Key

NYYVWFOZTZIEFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C(C1(F)F)CN

Origin of Product

United States

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